molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride

Katalognummer: B2861752
CAS-Nummer: 1225332-65-9
Molekulargewicht: 274.75
InChI-Schlüssel: QQNUJWUXOPFVPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, commonly known as midodrine hydrochloride, is a synthetic phenylglycinamide derivative. It is a prodrug metabolized to its active form, desglymidodrine, which acts as a selective α1-adrenergic receptor agonist. Midodrine is primarily used to treat symptomatic orthostatic hypotension by increasing vascular tone and blood pressure .

Eigenschaften

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNUJWUXOPFVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

    Reaction with Hexamine: The bromoethanone is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water.

    Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.

    Reduction: The product is selectively reduced first with sodium borohydride and subsequently with stannous chloride.

    Formation of Hydrochloride Salt: The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production, including the use of cost-effective reagents and conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions are commonly used in its synthesis, as mentioned above.

    Substitution: The compound can participate in substitution reactions, especially involving the dimethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and stannous chloride are used for selective reduction.

    Substitution: Halogenated reagents and catalysts are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what can be gathered about the applications of compounds related to "2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride":

Chemical Identity and Synthesis

  • The search results refer to a related compound, (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, which is also known as Midodrine hydrochloride .
  • A process for synthesizing (±)-2-amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product undergoes reduction with sodium borohydride and stannous chloride, and is then converted to the corresponding hydrochloride salt .

Midodrine Hydrochloride: An Antihypotensive Drug

  • Midodrine hydrochloride is classified as an antihypotensive drug . It is dispensed in tablet form as the hydrochloride salt .
  • The synthesis of Midodrine HCl involves reacting a key intermediate, 1-(2,5-dimethoxy-phenyl)-2-aminoethanol hydrochloride, with chloroacetyl chloride to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide .

Related Compounds

  • Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- has a PubChem CID of 13589226 .
  • N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide can undergo chemical reactions such as oxidation of the amino group.
  • N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide has a CAS No. of 66384-45-0 .

Wirkmechanismus

The mechanism of action of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride involves its interaction with molecular targets such as alpha-adrenergic receptors. The compound acts as an agonist, leading to vasoconstriction and increased blood pressure. This makes it useful in treating certain hypotensive conditions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C12H18N2O4·HCl
  • Molecular Weight : 290.74 g/mol
  • Solubility: Highly soluble in water, sparingly soluble in methanol .
  • Mechanism : Activation of peripheral α1-adrenergic receptors, leading to vasoconstriction .

Midodrine’s therapeutic efficacy is supported by its rapid absorption (peak plasma concentration in 30 minutes) and short half-life (~3–4 hours), necessitating multiple daily doses . It is marketed under trade names such as ProAmatine® and Gutron® .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Midodrine hydrochloride belongs to the acetamide class of compounds. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Midodrine and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Mechanism of Action Therapeutic Use Key Genes Involved
Midodrine Hydrochloride C12H18N2O4·HCl 290.74 α1-Adrenergic agonist Orthostatic hypotension ADRA1A, ADRA1B
Lidocaine C14H22N2O 234.34 Na<sup>+</sup> channel blocker Local anesthesia SCN5A, KCNH2
Mexiletine HCl C11H17NO·HCl 215.72 Ca<sup>2+</sup> channel blocker Ventricular arrhythmias SCN5A, KCNE1
Moricizine C22H25N3O4S·HCl 463.98 K<sup>+</sup> channel inhibitor Supraventricular tachycardia SCN5A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C19H17Cl2N3O2 398.27 Unknown (structural analog) Research compound N/A

Key Differentiators

Mechanistic Diversity :

  • Midodrine uniquely targets α1-adrenergic receptors, unlike ion channel modulators (lidocaine, mexiletine) or potassium channel blockers (moricizine). This specificity reduces off-target cardiac effects compared to antiarrhythmics .
  • Structural analogs like 2-(3,4-dichlorophenyl)acetamide () lack adrenergic activity, highlighting the importance of midodrine’s dimethoxy and hydroxyethyl groups for receptor binding .

Structural Modifications :

  • Substitution of the phenyl ring (e.g., 2,5-dimethoxy in midodrine vs. 2,6-dimethyl in lidocaine) dictates receptor selectivity. Methoxy groups enhance lipophilicity and α1-affinity .
  • Chlorinated analogs (e.g., 2,5-dichlorophenyl in ) exhibit higher metabolic stability but reduced aqueous solubility, limiting therapeutic utility .

Pharmacogenomic Factors: Midodrine’s efficacy is influenced by polymorphisms in ADRA1A/B genes, whereas lidocaine and mexiletine depend on sodium/potassium channel genes (SCN5A, KCNH2) .

Biologische Aktivität

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C12H17N1O3·HCl, with a molecular weight of approximately 273.73 g/mol. Its structure features an amino group, an acetamide moiety, and a dimethoxyphenyl group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and colon cancers. The IC50 values for these activities are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A-431 (Skin)10.0

The proposed mechanism of action involves the interaction of the compound with specific cellular targets, leading to apoptosis in cancer cells. Studies suggest that the dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Study on Anticancer Efficacy

In a notable study published in PMC, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting potent anticancer activity (p < 0.01) .

Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties where the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for therapeutic applications .

Safety and Toxicity

Safety assessments have shown that while the compound exhibits beneficial biological effects, it is essential to monitor for potential toxicity. Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further research is necessary to establish comprehensive safety data.

Q & A

Q. What molecular mechanisms underlie its pharmacological activity as a vasopressor?

  • Mechanism : The compound (midodrine hydrochloride) acts as a prodrug, metabolized to desglymidodrine, which selectively agonizes α1-adrenergic receptors. This induces vasoconstriction via Gq-protein-mediated calcium signaling, increasing peripheral vascular resistance .
  • Genetic Factors : Polymorphisms in ADRA1A and ADRA1B genes influence receptor binding affinity and therapeutic response variability .

Q. How do structural conformations (e.g., crystal packing, hydrogen bonding) impact its stability and bioactivity?

  • Structural Insights : X-ray crystallography reveals three distinct molecular conformers in the asymmetric unit. Hydrogen-bonded dimers (N–H⋯O, R2<sup>2</sup>(10) motifs) stabilize the solid state, while rotational flexibility of the dimethoxy groups affects solubility .
  • Bioactivity Correlation : Planar amide groups enhance receptor binding, whereas steric hindrance from 2,5-dimethoxy substituents modulates selectivity for α1- over β-adrenergic receptors .

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 70% vs. 85%)?

  • Root-Cause Analysis :
  • Reagent Purity : Impurities in hexamine or haloacetyl chloride reduce intermediate yields .
  • Reduction Efficiency : Sodium borohydride vs. catalytic hydrogenation may affect azide reduction completeness .
    • Mitigation : Use kinetic studies (e.g., in situ FTIR) to optimize reaction timelines and stoichiometry .

Q. What stability profiles are observed under varying pH and temperature conditions?

  • Degradation Pathways :
  • Acidic Conditions : Hydrolysis of the acetamide group generates 2,5-dimethoxyphenethylamine and chloroacetic acid .
  • Oxidative Stress : Light exposure accelerates decomposition; stability improves with opaque packaging and desiccants (25°C, 60% RH: t90 >24 months) .
    • Analytical Validation : Forced degradation studies (ICH Q1A) coupled with LC-MS identify major degradants .

Q. Which pharmacokinetic genes influence its metabolic clearance and inter-individual variability?

  • Key Genes :
  • CYP2D6: Primary metabolizer of the prodrug to desglymidodrine; poor metabolizers exhibit prolonged half-life .
  • SLC22A1: Organic cation transporter polymorphisms alter renal excretion rates .
    • Methodology : Genotype-phenotype association studies using human liver microsomes and transfected HEK293 cells .

Q. How do structural modifications (e.g., halogen substitution) affect receptor binding and selectivity?

  • Case Study : Replacing 2,5-dimethoxy groups with chloro substituents (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) reduces α1 affinity by 50% due to steric clashes .
  • Computational Modeling : Docking simulations (AutoDock Vina) highlight van der Waals interactions between methoxy oxygen and Tyr348 in ADRA1A .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.